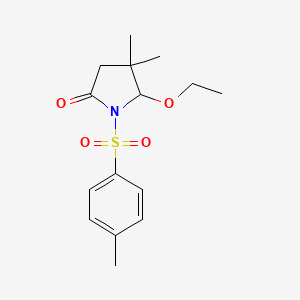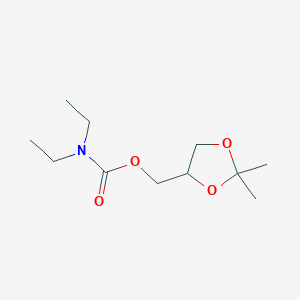
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a dioxolane ring and a diethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl N,N-diethylcarbamate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Imidazoles
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl diethylcarbamate is unique due to its specific structural features, such as the dioxolane ring and diethylcarbamate group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
183865-19-2 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H21NO4/c1-5-12(6-2)10(13)14-7-9-8-15-11(3,4)16-9/h9H,5-8H2,1-4H3 |
InChI Key |
RCCMJUOOVQYHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
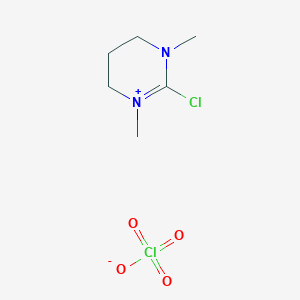
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
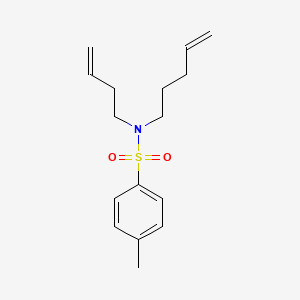
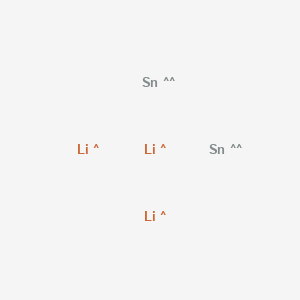
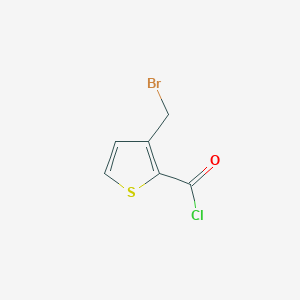
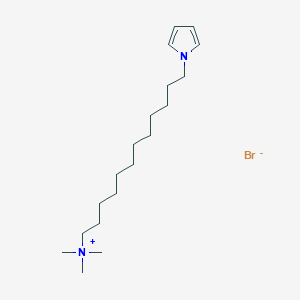
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
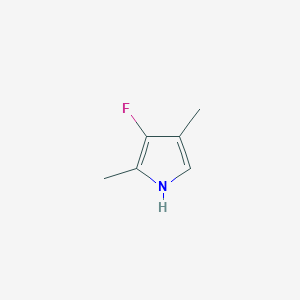
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

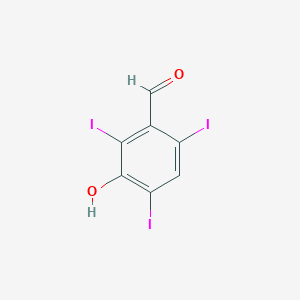
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
